
Bis(2-methyl-2-butanyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutan-2-yl)oxyacetate is an organic compound with a unique structure that includes an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-yl)oxyacetate typically involves esterification reactions. One common method is the reaction of 2-methylbutan-2-ol with oxoacetic acid in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of (2-Methylbutan-2-yl)oxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
(2-Methylbutan-2-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)oxyacetate involves its interaction with specific molecular targets. In biochemical applications, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different physical properties.
Isopropyl acetate: Another ester with comparable chemical behavior but distinct applications.
Butyl acetate: Used in similar industrial applications but has different volatility and solvent properties.
Uniqueness
(2-Methylbutan-2-yl)oxyacetate is unique due to its branched structure, which can influence its reactivity and physical properties. This branching can lead to differences in boiling points, solubility, and interaction with other molecules compared to its linear counterparts.
Properties
CAS No. |
690-71-1 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl) oxalate |
InChI |
InChI=1S/C12H22O4/c1-7-11(3,4)15-9(13)10(14)16-12(5,6)8-2/h7-8H2,1-6H3 |
InChI Key |
AIKZXVUWCRXZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C(=O)OC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
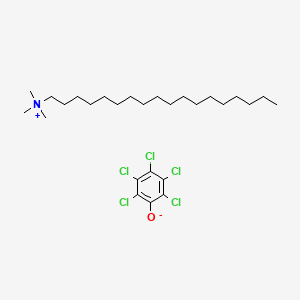
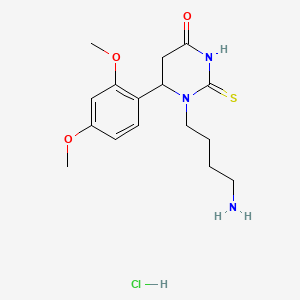
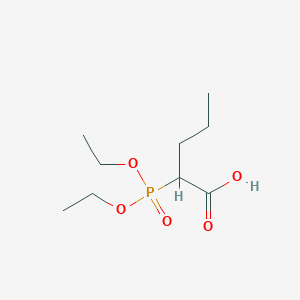
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)

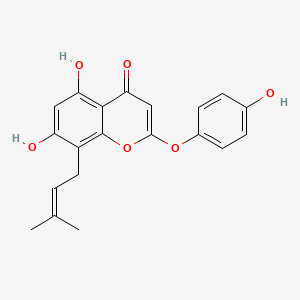
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
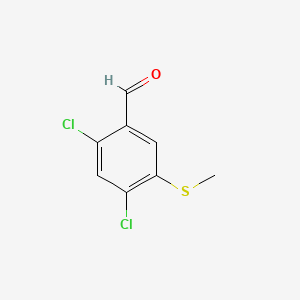
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
